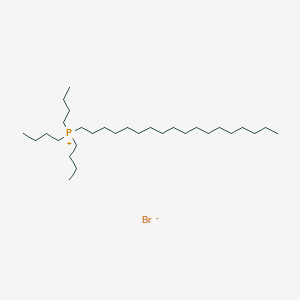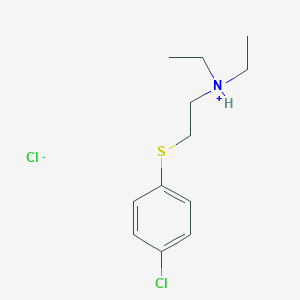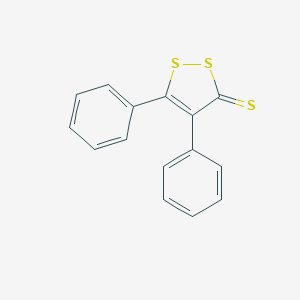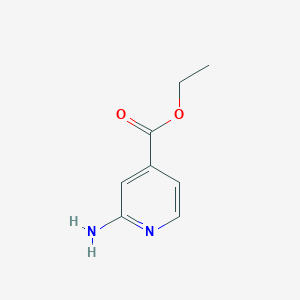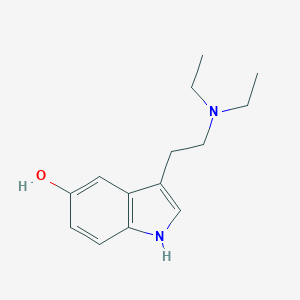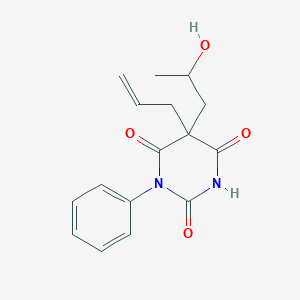
5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid, also known as AHPB, is a barbituric acid derivative that has gained attention due to its potential as a therapeutic agent. It was first synthesized in the 1960s and has since been the subject of several scientific studies. AHPB has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid is not fully understood, but it is thought to act on the GABAergic system. 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has been found to enhance GABA-mediated neurotransmission, which may contribute to its sedative and anxiolytic effects. 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has also been found to inhibit the activity of the enzyme acetylcholinesterase, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has been found to have various biochemical and physiological effects, including anticonvulsant, sedative, anxiolytic, and neuroprotective effects. 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has also been found to have antioxidant properties, which may contribute to its neuroprotective effects. Additionally, 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has been found to inhibit the activity of acetylcholinesterase, which may contribute to its anticonvulsant effects.
Advantages and Limitations for Lab Experiments
5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has several advantages as a therapeutic agent, including its anticonvulsant, sedative, anxiolytic, and neuroprotective effects. However, there are also limitations to its use in lab experiments. One limitation is that 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has been found to have low solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid. One area of interest is its potential as a neuroprotective agent in various neurological disorders, including stroke and traumatic brain injury. Further research is needed to determine the optimal dosing and administration of 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid in these settings. Additionally, more research is needed to understand the exact mechanism of action of 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid, which may lead to the development of more effective therapeutic agents.
Synthesis Methods
The synthesis of 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid involves the reaction of phenylmalonic acid with allyl bromide, followed by the reaction of the resulting product with diethyl carbonate. The final step involves the reaction of the product with urea and sodium ethoxide. The synthesis of 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has been well-documented in scientific literature, and its purity can be confirmed through various analytical techniques.
Scientific Research Applications
5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been found to have anticonvulsant, sedative, and anxiolytic effects in animal models. 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has also been studied for its potential as a neuroprotective agent, with promising results in animal models of ischemic stroke and traumatic brain injury. Additionally, 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
properties
CAS RN |
14305-83-0 |
|---|---|
Product Name |
5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid |
Molecular Formula |
C16H18N2O4 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
5-(2-hydroxypropyl)-1-phenyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H18N2O4/c1-3-9-16(10-11(2)19)13(20)17-15(22)18(14(16)21)12-7-5-4-6-8-12/h3-8,11,19H,1,9-10H2,2H3,(H,17,20,22) |
InChI Key |
HLLVNQIINMJLBS-UHFFFAOYSA-N |
SMILES |
CC(CC1(C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)CC=C)O |
Canonical SMILES |
CC(CC1(C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)CC=C)O |
synonyms |
5-allyl-(beta-hydroxy)propyl-N-phenylbarbituric acid 5-allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



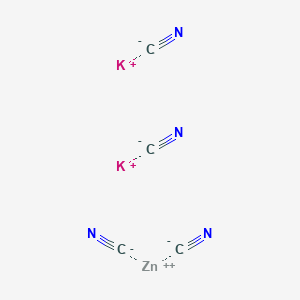

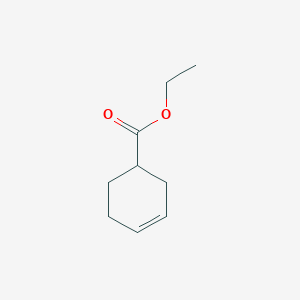
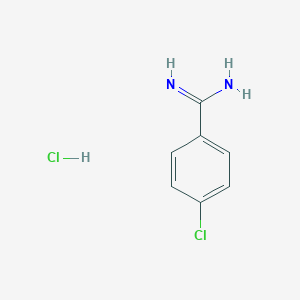


![2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole](/img/structure/B76647.png)
